molecular formula C9H10O2S B3418387 (E)-Ethyl 3-(thiophen-3-yl)acrylate CAS No. 123293-66-3

(E)-Ethyl 3-(thiophen-3-yl)acrylate

Cat. No.: B3418387
CAS No.: 123293-66-3
M. Wt: 182.24 g/mol
InChI Key: JVKOMXUTXGBJFC-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Ethyl 3-(thiophen-3-yl)acrylate is an organic compound featuring a thiophene ring substituted with an ethyl acrylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ethyl 3-(thiophen-3-yl)acrylate typically involves the reaction of thiophene-3-carbaldehyde with ethyl acrylate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or acetonitrile. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reaction monitoring and control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions: (E)-Ethyl 3-(thiophen-3-yl)acrylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The double bond in the acrylate group can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions on the thiophene ring, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Bromine, nitric acid, sulfuric acid

Major Products Formed:

    Oxidation: Thiophene sulfoxides, thiophene sulfones

    Reduction: Ethyl 3-(thiophen-3-yl)propanoate

    Substitution: Halogenated or nitrated thiophene derivatives

Scientific Research Applications

(E)-Ethyl 3-(thiophen-3-yl)acrylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of conjugated polymers and organic semiconductors.

    Biology: Investigated for its potential use in bioactive compounds and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(thiophen-3-yl)acrylate depends on its specific application. In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in semiconductors. In biological systems, the thiophene ring can interact with various molecular targets, potentially inhibiting enzymes or disrupting cellular processes.

Comparison with Similar Compounds

    (E)-3-Phenyl-2-(thiophen-2-yl)acrylonitrile: Similar structure but with a phenyl group and a nitrile group instead of an ethyl ester.

    (E)-3-(Benzo[b]thiophen-3-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one: Contains a benzo[b]thiophene ring and a hydroxyphenyl group.

Uniqueness: (E)-Ethyl 3-(thiophen-3-yl)acrylate is unique due to its specific combination of the thiophene ring and the ethyl acrylate group, which imparts distinct electronic and chemical properties. This makes it particularly valuable in the synthesis of conjugated polymers and organic electronic materials.

Properties

IUPAC Name

ethyl (E)-3-thiophen-3-ylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-2-11-9(10)4-3-8-5-6-12-7-8/h3-7H,2H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKOMXUTXGBJFC-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101286735
Record name Ethyl (2E)-3-(3-thienyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101286735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123293-66-3
Record name Ethyl (2E)-3-(3-thienyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123293-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (2E)-3-(3-thienyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101286735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-Ethyl 3-(thiophen-3-yl)acrylate
Reactant of Route 2
Reactant of Route 2
(E)-Ethyl 3-(thiophen-3-yl)acrylate
Reactant of Route 3
Reactant of Route 3
(E)-Ethyl 3-(thiophen-3-yl)acrylate
Reactant of Route 4
Reactant of Route 4
(E)-Ethyl 3-(thiophen-3-yl)acrylate
Reactant of Route 5
Reactant of Route 5
(E)-Ethyl 3-(thiophen-3-yl)acrylate
Reactant of Route 6
Reactant of Route 6
(E)-Ethyl 3-(thiophen-3-yl)acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.